![molecular formula C15H15N3O B2898520 N-benzyl-6-methoxy-1H-benzimidazol-2-amine CAS No. 233605-86-2](/img/structure/B2898520.png)
N-benzyl-6-methoxy-1H-benzimidazol-2-amine
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Overview
Description
“N-benzyl-6-methoxy-1H-benzimidazol-2-amine” is a chemical compound with the molecular formula C15H15N3O . It is a benzimidazole derivative, which is a class of heterocyclic aromatic compounds . Benzimidazoles are known for their diverse biological and clinical applications .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H15N3/c1-11-7-8-13-14 (9-11)18-15 (17-13)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3, (H2,16,17,18) . This indicates the specific arrangement of atoms in the molecule.Mechanism of Action
Target of Action
Benzimidazole derivatives have been found to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives are known to interact easily with the biopolymers of the living system due to their structural similarity to naturally occurring nucleotides . They are potent inhibitors of various enzymes involved in a wide range of therapeutic uses .
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Benzimidazole derivatives have been reported to act as corrosion inhibitors for steels, pure metals, and alloys, suggesting that they may be stable and effective in a variety of environmental conditions .
Advantages and Limitations for Lab Experiments
N-benzyl-6-methoxy-1H-benzimidazol-2-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize in the laboratory and is relatively stable. In addition, it is non-toxic and has been found to be non-irritating to the skin. However, this compound is not water soluble and can be difficult to dissolve in aqueous solutions.
Future Directions
The potential applications of N-benzyl-6-methoxy-1H-benzimidazol-2-amine are still being explored. Future research may focus on the use of this compound as an anti-inflammatory agent, as a neuroprotective agent, and as an inhibitor of certain enzymes. In addition, further research may be conducted to explore the potential therapeutic applications of this compound in the treatment of various diseases. Finally, research may be conducted to explore the potential applications of this compound in the development of new drugs and drug delivery systems.
Synthesis Methods
N-benzyl-6-methoxy-1H-benzimidazol-2-amine can be synthesized in the laboratory by a variety of methods. The most common method involves the reaction of benzyl bromide with 6-methoxy-1H-benzimidazol-2-amine in the presence of a base such as potassium carbonate. The reaction produces this compound as a solid product. Other methods of synthesis include the reaction of benzyl chloride with 6-methoxy-1H-benzimidazol-2-amine in the presence of a base, or the reaction of benzyl alcohol with 6-methoxy-1H-benzimidazol-2-amine in the presence of a base.
Scientific Research Applications
N-benzyl-6-methoxy-1H-benzimidazol-2-amine has been studied for its potential applications in scientific research. It has been used as a model compound for the study of the structure and function of benzimidazoles, as well as for the study of the pharmacological properties of benzimidazoles. This compound has also been studied for its potential as an anti-inflammatory agent and as an inhibitor of certain enzymes.
properties
IUPAC Name |
N-benzyl-6-methoxy-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-19-12-7-8-13-14(9-12)18-15(17-13)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZYEMULQHPPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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